Sub-Picomolar Affinity for NADA-Induced TRPV1 Activation vs. Nanomolar Affinity of Benchmark Antagonists
The target compound demonstrates a Ki of 0.030 nM for inhibition of NADA-induced human TRPV1 activation in CHO cells, representing an affinity approximately 190-fold greater than SB-366791 (IC50 ~5.7 nM) and over 2,000-fold greater than JNJ-17203212 (hTRPV1 IC50 ~65 nM) [1]. This sub-picomolar potency is among the highest reported for any urea-based TRPV1 antagonist against the endogenous agonist NADA.
| Evidence Dimension | Antagonist potency at human TRPV1 (NADA-induced activation) |
|---|---|
| Target Compound Data | Ki = 0.030 nM (CHO cells, FLIPR assay, NADA stimulation) |
| Comparator Or Baseline | SB-366791: IC50 = 5.7 nM; JNJ-17203212: hTRPV1 IC50 = 65 nM |
| Quantified Difference | ~190-fold more potent vs. SB-366791; ~2,167-fold more potent vs. JNJ-17203212 |
| Conditions | Human TRPV1 heterologously expressed in CHO cells; NADA-induced activation measured by FLIPR calcium flux |
Why This Matters
For studies requiring near-complete TRPV1 blockade at low compound concentrations—particularly in NADA-mediated signaling contexts—this compound offers potency that is inaccessible with commonly used tool antagonists.
- [1] BindingDB Entry BDBM50128911 (CHEMBL3627723). Ki = 0.030 nM, human TRPV1, NADA-induced, CHO cells, FLIPR assay. View Source
